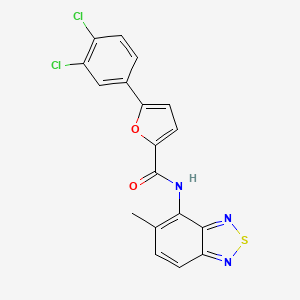![molecular formula C22H20Br2N2O3 B11562322 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of bromine atoms, methoxy groups, and hydrazide functionalities, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of butanehydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Bromination: The aromatic rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms.
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Coupling: The final step involves the coupling of the brominated and methoxylated aromatic rings with the hydrazone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
科学的研究の応用
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-chloronaphthalen-2-yl)oxy]butanehydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C22H20Br2N2O3 |
|---|---|
分子量 |
520.2 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide |
InChI |
InChI=1S/C22H20Br2N2O3/c1-3-18(29-20-10-8-14-6-4-5-7-17(14)21(20)24)22(27)26-25-13-15-12-16(23)9-11-19(15)28-2/h4-13,18H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChIキー |
IDKHJMNWSHQNMZ-DHRITJCHSA-N |
異性体SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
正規SMILES |
CCC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562240.png)
![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B11562243.png)
![N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11562252.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562256.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11562260.png)

![5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene](/img/structure/B11562269.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11562282.png)
![4-amino-N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11562289.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11562297.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
